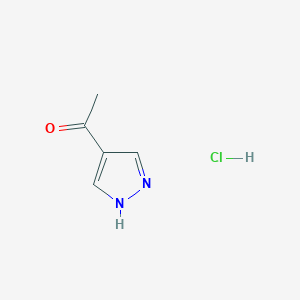
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride
Descripción general
Descripción
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a chemical compound with the CAS Number: 1803567-08-9 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is 1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a powder that is stored at room temperature . The compound is shipped at normal temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemistry of Pyrazolines
Pyrazolines, closely related to the pyrazole moiety, are utilized extensively in organic synthesis, demonstrating the versatility of pyrazole derivatives. The synthesis of hexasubstituted pyrazolines from pentasubstituted 2H-pyrazoles highlights innovative routes to construct complex molecules, revealing their potential as intermediates for further chemical transformations (Baumstark, Vásquez, & Mctush-Camp, 2013). These synthetic routes enable the facile synthesis of cyclopropanes and serve as oxygen-atom transfer reagents, underlining the chemical utility of pyrazoline derivatives.
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties. A review focusing on the synthesis and bioevaluation of novel pyrazoles by different methods highlights the importance of pyrazole as a core structure in compounds with significant agrochemical and pharmaceutical activities (Sheetal et al., 2018). The diversity of synthetic strategies and the broad spectrum of biological activities associated with pyrazole derivatives underscore their potential in the development of new pharmacological agents.
Pyrazole in Therapeutic Applications
Pyrazoline and pyrazole derivatives are increasingly recognized for their therapeutic potentials, particularly as anticancer agents. Research indicates that these compounds, through various synthetic methods, exhibit significant biological effects, making them candidates for anticancer therapy (Pushkar Kumar Ray et al., 2022). The review of pyrazoline derivatives’ patent literature from 2000 to 2021 emphasizes the exploration of Anticancer activity, demonstrating the ongoing interest and potential of pyrazole scaffolds in medicinal chemistry.
Safety And Hazards
Propiedades
IUPAC Name |
1-(1H-pyrazol-4-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKGCPUTBQQBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



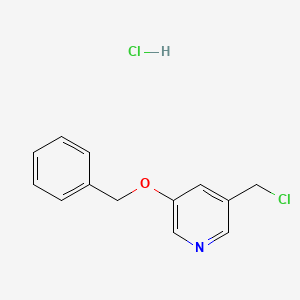
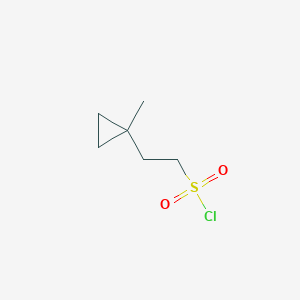

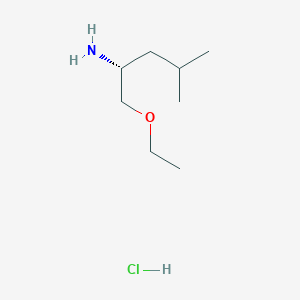
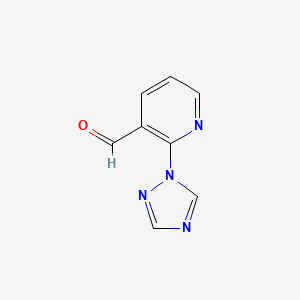
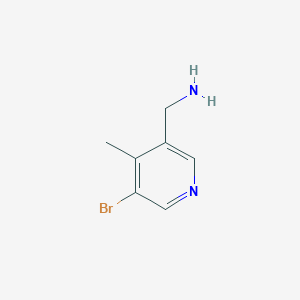
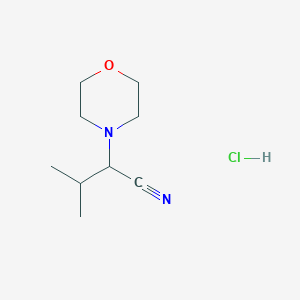
amine hydrochloride](/img/structure/B1447032.png)
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
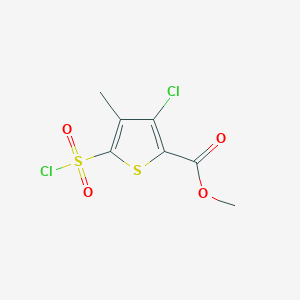
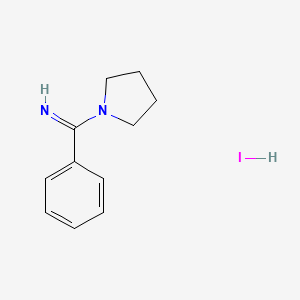
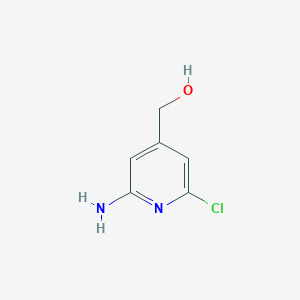
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)
